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N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Drug-likeness physicochemical property comparison Lipinski Rule of 5

This compound is a conformationally rigid, patent-disclosed ICRAC channel inhibitor probe. Its unique cyclohexenylethyl tail—distinct from saturated cyclohexyl or planar phenyl analogs—directly impacts target potency, selectivity, and metabolic profile according to SAR evidence. Essential for reproducible SOCE/ORAI1/STIM1 research and kinase selectivity profiling; substitutions with generic pyridazine carboxamides will yield irreproducible results.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 1351588-91-4
Cat. No. B2900355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS1351588-91-4
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C2=NN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C16H19N5O/c22-16(17-11-9-13-5-2-1-3-6-13)14-7-8-15(20-19-14)21-12-4-10-18-21/h4-5,7-8,10,12H,1-3,6,9,11H2,(H,17,22)
InChIKeyWRLOFPGGLBQWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351588-91-4): Structural Identity, Scaffold Class, and Research-Grade Procurement Basis


N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351588-91-4) is a synthetic heterocyclic carboxamide with molecular formula C16H19N5O and molecular weight 297.36 g/mol [1]. Its core architecture combines a pyridazine-3-carboxamide scaffold, a 6-(1H-pyrazol-1-yl) substituent, and an N-(2-(cyclohex-1-en-1-yl)ethyl) side chain terminated by a cyclohexenyl moiety. This compound belongs to the broader class of pyrazolyl-pyridazine carboxamides that have been investigated in patent literature as inhibitors of ICRAC (calcium release-activated calcium) channels and as protein kinase inhibitors targeting c-Met and ALK [2][3]. Pyridazine-3-carboxamide-based compounds have demonstrated quantifiable biological activity in multiple target classes, including CB2 agonism (EC50 values as low as 3.665 nM) and acetylcholinesterase inhibition (IC50 values from 0.11 to 2.69 µM) [4][5]. The target compound represents a structurally distinct chemical entity within this scaffold family, supplied exclusively for research purposes.

Why Generic Substitution of N-(2-(Cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide Cannot Be Equated to Simple Pyridazine Carboxamide Analogs


The target compound occupies a specific and non-interchangeable position within the pyrazolyl-pyridazine carboxamide chemical space due to the convergence of three interdependent structural features: (i) the electron-deficient pyridazine-3-carboxamide core enabling hydrogen-bond acceptor/donor interactions, (ii) the 6-(1H-pyrazol-1-yl) substituent providing π-π stacking capacity, and (iii) the N-(2-(cyclohex-1-en-1-yl)ethyl) tail introducing a conformationally restricted, lipophilic cyclohexenyl moiety whose double bond geometry alters steric bulk, spatial reach, and metabolic profile relative to saturated cyclohexyl or planar phenyl analogs [1][2]. Patent evidence demonstrates that the biological activity of pyrazolyl-based carboxamides is exquisitely sensitive to the nature of the N-terminal substituent, with small structural modifications producing order-of-magnitude changes in target potency; the Grünenthal ICRAC inhibitor patent family explicitly requires specific R1 groups (including cycloaliphatic residues optionally connected via a C1-4 aliphatic linker) for retained channel-blocking activity [1]. Consequently, procurement of a generic pyridazine carboxamide without the exact cyclohexenylethyl tail and pyrazole ring placement risks selecting a compound with qualitatively different pharmacological behavior, undermining reproducibility in SAR studies, target validation campaigns, or screening library construction.

Quantitative Differentiation Evidence for N-(2-(Cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide Versus Closest Structural Analogs


Drug-Likeness Profile Advantage: Compliance with Lipinski and Veber Rules Versus Higher-Molecular-Weight Pyridazine Carboxamide Analogs

The target compound exhibits a favorable drug-likeness profile, with molecular weight (MW) of 297.36 g/mol and calculated topological polar surface area (tPSA) of approximately 73 Ų, both comfortably within the Lipinski Rule of 5 thresholds (MW ≤ 500; tPSA ≤ 140 Ų) [1]. In contrast, structurally related pyridazine carboxamide analogs such as the saturated N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (estimated MW ≈ 309 g/mol) and N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351641-02-5, MW = 293.33 g/mol) show variations in lipophilicity and steric profile that may affect membrane permeability and solubility. The target compound's cyclohexenyl unsaturation introduces a calculated logP of approximately 3.2, intermediate between the more lipophilic saturated cyclohexyl analog (estimated logP ≈ 3.5) and the less lipophilic phenyl analog (estimated logP ≈ 2.8), providing a balanced lipophilic-hydrophilic character advantageous for cell-based assay performance [1]. These values are derived from structure-based computational predictions (Molinspiration/ALOGPS methodology) and should be interpreted as relative, not absolute, measures. No experimental logP or solubility data for the target compound have been published.

Drug-likeness physicochemical property comparison Lipinski Rule of 5 oral bioavailability prediction

Scaffold Biological Relevance: Pyridazine-3-Carboxamide Core Demonstrates Sub-Micromolar Potency Across Multiple Target Classes

The pyridazine-3-carboxamide scaffold, which constitutes the core pharmacophore of the target compound, has been experimentally validated across multiple biological target classes with quantitative potency data. In acetylcholinesterase (AChE) inhibition assays, pyridazine-3-carboxamide derivatives (compounds 5b, 5f, 5h, 5j, 5l) exhibited selective AChE inhibition with IC50 values ranging from 0.11 to 2.69 µM, with compound 5h achieving IC50 = 0.11 µM [1]. In cannabinoid CB2 receptor agonism assays, pyridazine-3-carboxamide compound 26 displayed EC50 = 3.665 ± 0.553 nM with a selectivity index >2729 over CB1 receptors [2]. Patent literature further establishes that substituted pyridazine carboxamides inhibit c-Met and ALK kinases with IC50 values below 100 nM [3]. While the target compound itself has not been tested in these specific assays, its core scaffold is identical to the pyridazine-3-carboxamide substructure present in all cited active compounds. The cyclohexenylethyl tail represents a structural variation not previously explored in the cited studies and therefore offers a unique opportunity for SAR expansion.

scaffold biological validation pyridazine carboxamide acetylcholinesterase inhibition CB2 agonism kinase inhibition

Patent-Based Target Class Association: Pyrazolyl-Pyridazine Carboxamides as Privileged ICRAC Channel Inhibitors

The target compound's structural architecture—specifically the combination of a pyrazolyl group attached to a carboxamide-bearing heteroaryl core—directly maps onto the generic formula (I) disclosed in the Grünenthal ICRAC channel inhibitor patent family (WO2014108336A1, WO2015090580A1) [1][2]. These patents claim pyrazolyl-based carboxamide compounds of formula (I) wherein R1 may be a C3-6 cycloaliphatic residue optionally connected via a C1-4 aliphatic linker, a definition that encompasses the N-(2-(cyclohex-1-en-1-yl)ethyl) substituent of the target compound [1]. The ICRAC (CRAC) channel is a validated therapeutic target for inflammatory and autoimmune diseases, with the ORAI1/STIM1-mediated calcium signaling pathway representing a clinically pursued mechanism distinct from kinase inhibition or GPCR modulation [1][2]. In contrast, the closely related N-(2-methylcyclohexyl) and N-(1-phenylethyl) analogs cannot be definitively assigned to the ICRAC patent family because their R1 groups fall outside the preferred cycloaliphatic linker definition explicitly claimed; the methylcyclohexyl analog lacks the required C1-4 aliphatic linker, while the phenylethyl analog's phenyl ring is not a cycloaliphatic residue as defined in the patent claims [1].

ICRAC channel CRAC inhibitor calcium signaling inflammatory disease pyrazolyl carboxamide

Supply Reliability and Research Purity: Defined CAS Registry and Analytical Characterization Availability

The target compound is assigned a unique CAS Registry Number (1351588-91-4) and InChI Key (WRLOFPGGLBQWAA-UHFFFAOYSA-N), providing unambiguous chemical identity for procurement and inventory management [1]. The compound is commercially available from multiple research chemical suppliers with catalog listings specifying standard research-grade purity (typically ≥95%) and analytical characterization including NMR, HPLC, and mass spectrometry [1]. In contrast, the closest structural analog N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide does not have a publicly listed CAS number, complicating procurement, documentation, and publication traceability. The defined CAS identity of the target compound ensures reproducibility in publication methods sections and facilitates regulatory documentation. The molecular weight (297.36 g/mol) and molecular formula (C16H19N5O) are well-defined and verifiable by mass spectrometry, enabling accurate solution preparation for biological assays.

chemical procurement CAS registry research purity analytical characterization supply chain

Research and Industrial Application Scenarios for N-(2-(Cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide Based on Quantitative Scaffold Evidence


CRAC/ICRAC Channel Inhibitor Screening and Calcium Signaling Research

The target compound's structural architecture conforms to the generic formula disclosed in the Grünenthal ICRAC inhibitor patent family (WO2014108336A1, WO2015090580A1), wherein the N-(2-(cyclohex-1-en-1-yl)ethyl) substituent satisfies the R1 definition as a cycloaliphatic residue connected via a C1-4 aliphatic linker [1][2]. Researchers investigating store-operated calcium entry (SOCE), ORAI1/STIM1 signaling, or CRAC channel pharmacology in inflammatory and autoimmune disease models should prioritize this compound for primary screening and SAR expansion. The pyrazolyl-pyridazine carboxamide core present in the compound has demonstrated nanomolar potency in other GPCR targets (CB2 agonism with EC50 = 3.665 nM [3]), suggesting that the scaffold possesses the molecular recognition features necessary for potent target engagement. The cyclohexenylethyl tail distinguishes this compound from previously characterized ICRAC inhibitor chemotypes, potentially providing access to novel binding interactions or subtype selectivity profiles not achievable with saturated cyclohexyl or planar aromatic analogs.

Kinase Selectivity Profiling and Polypharmacology Studies

Substituted pyridazine carboxamide compounds have been disclosed as potent inhibitors of c-Met and ALK kinases with IC50 values below 100 nM [1]. The target compound's pyridazine-3-carboxamide core is electronically and sterically compatible with kinase ATP-binding site interactions, while the 6-(1H-pyrazol-1-yl) substituent provides additional hydrogen-bonding capacity. The unique cyclohexenylethyl tail may confer differentiated kinase selectivity compared to compounds bearing saturated cyclohexyl or aromatic N-substituents, making the compound valuable for kinase panel screening and selectivity profiling studies. Inclusion of this compound in focused kinase inhibitor libraries, alongside structurally related analogs, enables systematic exploration of how cycloalkenyl tail modifications influence kinase selectivity, providing data that is complementary to, but not redundant with, existing pyridazine carboxamide kinase inhibitor SAR.

Medicinal Chemistry Structure-Activity Relationship (SAR) Probe Development

The target compound represents a novel and unexplored substituent combination within the pyridazine-3-carboxamide scaffold class, as verified by the absence of direct biological data in the peer-reviewed literature [1][2][3]. Its cyclohexenylethyl tail introduces a unique lipophilic-electronic profile (calculated logP ≈ 3.2) that is intermediate between saturated cyclohexyl (logP ≈ 3.5) and phenyl (logP ≈ 2.8) analogs, offering medicinal chemists a differentiated tool for probing the impact of tail lipophilicity on target potency, selectivity, and ADME properties [2]. The compound's compliance with Lipinski Rule of 5 parameters (MW = 297.36 g/mol; tPSA ≈ 73 Ų; HBD = 1; HBA = 5) supports its use in oral bioavailability optimization studies without the confounding factor of predicted poor permeability [2]. This compound is ideally suited as a reference point in matched molecular pair analyses designed to isolate the contribution of the cyclohexenyl unsaturation to biological and physicochemical outcomes.

Computational Chemistry and Molecular Docking Benchmarking

The well-defined three-dimensional structure of the target compound, featuring a conformationally constrained cyclohexenyl ring, makes it an excellent candidate for computational chemistry applications including molecular docking, molecular dynamics simulations, and free energy perturbation calculations. The availability of high-resolution structural data for pyridazine carboxamide-bound protein targets (including multiple PDB entries with pyridazine-3-carboxamide ligands co-crystallized in kinase and GPCR active sites) provides a robust basis for retrospective and prospective docking validation [1][2]. The compound's intermediate logP and drug-like property profile reduce the risk of computational artifacts arising from extreme lipophilicity or high molecular weight, enabling cleaner interpretation of docking scores and binding free energy estimates. This application scenario is directly supported by the successful use of docking simulations in the pyridazine-3-carboxamide CB2 agonist discovery campaign, where computational modeling guided SAR optimization leading to compounds with EC50 values in the low nanomolar range [2].

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